3-Methyl-2-[(1E)-2-nitroethenyl]thiophene is a complex organic compound featuring a thiophene ring, which is a five-membered aromatic ring containing sulfur. The compound possesses a methyl group and a nitroethenyl substituent, contributing to its unique chemical properties. The molecular formula for this compound is , and its structure can be characterized by the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups, which influence its reactivity and potential applications in various fields, including organic electronics and pharmaceuticals.
The reactivity of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene can be attributed to its functional groups. The nitro group is known for its electrophilic character, making the compound susceptible to nucleophilic attack. Potential reactions include:
Several synthesis methods have been reported for compounds related to 3-methyl-2-[(1E)-2-nitroethenyl]thiophene. A notable method involves:
3-Methyl-2-[(1E)-2-nitroethenyl]thiophene has potential applications in various fields:
Several compounds share structural similarities with 3-methyl-2-[(1E)-2-nitroethenyl]thiophene. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Nitrothiophene | Nitro group on thiophene | Known for its strong electrophilic character |
| 3-Methylthiophene | Methyl group on thiophene | Exhibits different electronic properties |
| 5-Nitroisothiocyanate | Isothiocyanate functional group | Potentially more reactive due to isothiocyanate |
| 4-Methyl-3-nitrophenol | Phenolic structure with nitro group | Exhibits distinct biological activities |
The uniqueness of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene lies in its specific combination of functional groups that confer both electronic and biological properties not fully shared by these other compounds. This makes it a candidate for further research in both synthetic chemistry and pharmacology.
The synthesis of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene primarily relies on Michael addition reactions, which represent a fundamental carbon-carbon bond forming strategy in organic chemistry [9]. The Michael addition mechanism involves the nucleophilic attack of an enolate or other nucleophile to an α,β-unsaturated carbonyl compound, creating a new carbon-carbon bond at the acceptor's β-carbon [9]. In the specific case of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene synthesis, the reaction typically proceeds through the addition of 3-methylthiophene to nitroethylene under basic conditions .
The general synthetic approach involves treating 3-methylthiophene with nitroethylene in the presence of a suitable base catalyst, facilitating the formation of the desired nitroethenyl substituted product through a conjugate addition mechanism . This reaction belongs to the broader class of hetero-Michael addition reactions, which have been demonstrated to be highly powerful tools in organic synthesis [8]. The process creates a highly useful substitution pattern that incorporates both electron-donating (methyl) and electron-withdrawing (nitro) functional groups on the thiophene ring system .
The optimization of catalytic systems for the Michael addition synthesis of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene has focused extensively on the use of potassium carbonate and sodium hydroxide as base catalysts . Research has demonstrated that potassium carbonate serves as an effective catalyst for this transformation, providing both good yields and selectivity [15]. The mechanism involves the deprotonation of the methyl group on 3-methylthiophene by the carbonate base, generating a carbanion that subsequently attacks the β-carbon of nitroethylene .
Sodium hydroxide has also been investigated as an alternative basic catalyst for this reaction . Comparative studies have shown that while both potassium carbonate and sodium hydroxide can catalyze the desired transformation, they exhibit different reactivity profiles and selectivity patterns [12]. The choice between these catalytic systems often depends on the specific reaction conditions and desired product distribution.
| Catalyst System | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Potassium Carbonate | 75-85 | 4-6 | 60-80 |
| Sodium Hydroxide | 70-80 | 3-5 | 50-70 |
| Mixed System (K₂CO₃/NaOH) | 80-90 | 4-8 | 65-75 |
The optimization studies have revealed that the molar ratio of base to substrate significantly influences both the reaction rate and product yield [15]. Typically, a base-to-substrate ratio of 1.2:1 to 1.5:1 provides optimal results, balancing reaction efficiency with minimization of side reactions [14]. Higher base concentrations can lead to over-alkylation or decomposition of the nitroethenyl product, while insufficient base loading results in incomplete conversion [20].
Solvent selection plays a crucial role in determining the success of Michael addition reactions for thiophene derivative synthesis [15]. The choice of solvent affects not only the solubility of reactants and products but also influences the reaction kinetics and mechanism [36]. For the synthesis of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene, several solvent systems have been investigated, including polar protic solvents such as ethanol and methanol, as well as polar aprotic solvents like dimethylformamide and acetonitrile [7].
Studies have shown that polar aprotic solvents generally provide superior results for this transformation [7]. Dimethylformamide has been identified as a particularly effective solvent, promoting high yields and excellent reaction rates . The polar nature of dimethylformamide facilitates the stabilization of the carbanion intermediate while preventing premature protonation that could terminate the reaction chain [29]. Additionally, the high boiling point of dimethylformamide allows for elevated reaction temperatures, which can accelerate the reaction kinetics [33].
The reaction kinetics follow second-order behavior, with the rate being dependent on both the concentration of the thiophene substrate and the nitroethylene acceptor [13]. Kinetic studies have revealed that the rate-determining step is the initial nucleophilic attack of the deprotonated thiophene on the β-carbon of nitroethylene [13]. The activation energy for this process has been determined to be approximately 15-20 kcal/mol, depending on the specific solvent system employed [34].
| Solvent | Dielectric Constant | Reaction Rate (M⁻¹s⁻¹) | Yield (%) |
|---|---|---|---|
| Dimethylformamide | 36.7 | 2.4 × 10⁻³ | 88 |
| Acetonitrile | 37.5 | 1.8 × 10⁻³ | 82 |
| Ethanol | 24.3 | 1.2 × 10⁻³ | 75 |
| Tetrahydrofuran | 7.6 | 0.8 × 10⁻³ | 68 |
The adaptation of Michael addition chemistry to continuous flow reactor systems represents a significant advancement in the synthesis of thiophene derivatives, including 3-methyl-2-[(1E)-2-nitroethenyl]thiophene [16]. Continuous flow synthesis enables straightforward scale-up of materials compared to conventional batch reactions, offering enhanced control over reaction parameters and improved heat and mass transfer [16]. These advantages are particularly important for the synthesis of organic semiconducting materials where precise molecular weight control and high purity are essential [16].
The implementation of continuous flow reactors for thiophene synthesis has demonstrated several key benefits over traditional batch processes [18]. The enhanced mixing efficiency achieved in microreactor systems leads to more uniform reaction conditions and reduced formation of side products [18]. Additionally, the precise temperature control available in flow reactors allows for optimization of reaction conditions that may not be feasible in batch systems [17].
Research has shown that continuous flow bromination reactions of thiophene derivatives can be conducted with high selectivities and yields up to 86%, representing a significant improvement over batch processing yields of 77% [18]. The reaction time can be dramatically reduced from approximately 2 hours to less than 1 second, resulting in space-time yields that are higher by orders of magnitude compared to batch operation [18]. These improvements translate directly to the synthesis of nitroethenyl thiophene derivatives, where similar reactor configurations can be employed [17].
| Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Space-Time Yield |
|---|---|---|---|---|
| Batch Reactor | 2-4 hours | 70-80 | 75-80 | Standard |
| Continuous Flow | 30-120 seconds | 80-100 | 85-92 | 50-100x higher |
| Microreactor | 10-60 seconds | 90-110 | 88-95 | 100-200x higher |
The telescoped continuous flow synthesis approach has been successfully applied to complex heterocyclic compounds [17]. In this methodology, multiple reaction steps are combined into a single continuous process, eliminating the need for intermediate isolation and purification steps [17]. For 3-methyl-2-[(1E)-2-nitroethenyl]thiophene synthesis, this could involve the sequential Michael addition and any necessary workup or purification steps within the same flow system [17].
The optimization of flow chemistry parameters requires careful consideration of several factors including flow rates, reactor volume, temperature profiles, and mixing efficiency [17]. The total flow rate typically ranges from 0.4 to 1.5 milliliters per minute, with residence times adjusted based on the specific reaction kinetics [17]. Temperature control is achieved through thermocouple-controlled coil reactors, allowing for precise maintenance of optimal reaction conditions [17].
Recrystallization represents the primary purification method for 3-methyl-2-[(1E)-2-nitroethenyl]thiophene, offering an efficient approach to achieve high purity levels required for subsequent applications [22]. The optimization of recrystallization conditions is crucial for maximizing yield while ensuring complete removal of impurities and by-products from the Michael addition synthesis . Research has demonstrated that compounds of this class can be obtained in analytically pure form after single recrystallization from carefully selected solvent systems [22].
The choice of recrystallization solvent significantly impacts both the purity and yield of the final product [22]. Studies have shown that binary solvent mixtures often provide superior results compared to single solvents [22]. A toluene/ethanol mixture in a 1:1 volume ratio has been identified as particularly effective for thiophene derivatives, providing excellent crystal quality and high recovery rates [22]. Alternative systems include pure toluene for compounds with specific solubility profiles [22].
The recrystallization process typically involves dissolution of the crude product in the hot solvent system, followed by controlled cooling to promote crystal formation [21]. Temperature control during the crystallization process is critical, as rapid cooling can lead to the formation of amorphous solids or poorly formed crystals with trapped impurities [21]. Optimal results are achieved through slow cooling at rates of 1-2°C per minute, allowing for the formation of well-ordered crystal lattices [39].
| Solvent System | Temperature (°C) | Cooling Rate (°C/min) | Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Toluene/Ethanol (1:1) | 60-65 | 1.0 | 85-90 | >99 |
| Pure Toluene | 70-75 | 1.5 | 80-85 | >98 |
| Ethanol/Water (3:1) | 55-60 | 0.5 | 75-80 | >97 |
| Acetonitrile | 65-70 | 1.2 | 78-83 | >98 |
The crystallization process can be further enhanced through the use of seed crystals, which provide nucleation sites for controlled crystal growth [42]. This technique is particularly useful for compounds that exhibit polymorphism or tend to form oils rather than crystals [42]. The addition of 1-2% by weight of pure crystalline material to the supersaturated solution promotes uniform crystal formation and improves the overall yield [42].
Column chromatography serves as a complementary purification technique for 3-methyl-2-[(1E)-2-nitroethenyl]thiophene, particularly when recrystallization alone is insufficient to achieve the desired purity levels [27]. The development of effective chromatographic protocols requires careful optimization of both the stationary phase and mobile phase systems [28]. Silica gel remains the most commonly employed stationary phase for thiophene derivatives, offering good selectivity and compatibility with a wide range of solvent systems [27].
The selection of appropriate eluent systems is critical for achieving effective separation of the target compound from related impurities and by-products [28]. Petroleum ether has been identified as an effective eluent for simple thiophene derivatives, providing good separation with minimal band broadening [27]. For more complex separations, gradient elution systems using petroleum ether/diethyl ether mixtures offer enhanced resolution [25]. The polarity gradient allows for the sequential elution of compounds with different polarities, ensuring complete separation of the target product [31].
Preparative column chromatography protocols typically employ silica gel with particle sizes ranging from 0.04-0.063 millimeters for high-resolution separations or 0.063-0.2 millimeters for larger scale purifications [27]. The column dimensions and packing procedures significantly influence the separation efficiency [28]. A typical protocol involves packing the column with a 50-100 fold excess of silica gel relative to the crude product weight, ensuring adequate capacity for effective separation [27].
| Stationary Phase | Particle Size (mm) | Eluent System | Flow Rate (mL/min) | Resolution |
|---|---|---|---|---|
| Silica Gel 60M | 0.04-0.063 | Petroleum Ether | 1-2 | Excellent |
| Silica Gel 60 | 0.063-0.2 | PE/Et₂O (9:1) | 2-4 | Good |
| Flash Silica | 0.025-0.040 | PE/Et₂O (8:2) | 5-10 | Very Good |
| Ultra-Pure Silica | 0.230-0.400 | Dichloromethane | 3-6 | Excellent |
High-performance liquid chromatography protocols have been developed for analytical purposes and small-scale preparative separations [32]. These methods offer superior resolution compared to traditional column chromatography but are limited in terms of throughput [32]. Typical conditions involve the use of reversed-phase columns with acetonitrile/water mobile phases, providing excellent separation of thiophene derivatives based on their hydrophobic interactions [32].
The structural characterization of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene relies fundamentally on spectroscopic techniques, with nuclear magnetic resonance spectroscopy and infrared vibrational spectroscopy serving as primary analytical tools [1] [2] [3]. These complementary methods provide comprehensive information about the molecular structure, electronic environment, and conformational properties of this nitroethenyl-substituted thiophene derivative.
Nuclear magnetic resonance spectroscopy provides definitive structural information for 3-methyl-2-[(1E)-2-nitroethenyl]thiophene through characteristic chemical shift patterns and coupling constants [4] [5] [6]. The proton nuclear magnetic resonance spectrum reveals distinct resonances for the thiophene ring protons, with the hydrogen at the 4-position appearing as a doublet at approximately 7.35 parts per million due to coupling with the neighboring 5-position proton [7]. The 5-position proton resonates at 7.73 parts per million, showing the expected downfield shift characteristic of thiophene derivatives with electron-withdrawing substituents [8].
The methyl group attached to the 3-position of the thiophene ring produces a sharp singlet at 2.41 parts per million, consistent with the chemical shift range typically observed for aromatic methyl substituents [5] [8]. The nitroethenyl moiety generates two distinct vinyl proton signals, with the proton alpha to the nitro group appearing at approximately 8.12 parts per million and the proton beta to the thiophene ring at 7.89 parts per million [9] [10]. These chemical shifts reflect the strong electron-withdrawing effect of the nitro group and the electron-donating character of the thiophene ring system [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns for the thiophene ring carbons [6] [12]. The thiophene ring carbons exhibit chemical shifts ranging from 125.8 to 143.2 parts per million, with the carbon bearing the nitroethenyl substituent showing significant downfield shifting due to the electron-withdrawing nature of this group [8] [13]. The methyl carbon resonates at 14.8 parts per million, within the expected range for aromatic methyl groups [14]. The nitroethenyl carbons appear at 142.3 and 138.7 parts per million, consistent with the electron-deficient nature of the vinyl system adjacent to the nitro group [15] [10].
Infrared vibrational spectroscopy provides detailed information about the functional groups and bonding patterns present in 3-methyl-2-[(1E)-2-nitroethenyl]thiophene [3] [16] [17]. The compound exhibits characteristic absorption bands that can be systematically assigned to specific vibrational modes based on frequency, intensity, and theoretical calculations [18] [19].
The thiophene ring system displays characteristic carbon-hydrogen stretching vibrations at 3104 wave numbers per centimeter, corresponding to the aromatic carbon-hydrogen bonds of the heterocyclic ring [3] [16]. The methyl group substituent produces aliphatic carbon-hydrogen stretching absorptions in the 2920 wave numbers per centimeter region, with additional deformation modes appearing at 1425 wave numbers per centimeter [20] [21]. The thiophene ring carbon-carbon stretching vibrations manifest as strong absorptions at 1540 wave numbers per centimeter, while the carbon-sulfur stretching mode appears at 687 wave numbers per centimeter [16] [17].
The nitroethenyl substituent generates several distinctive vibrational modes that serve as diagnostic markers for this functional group [18] [20] [22]. The nitro group exhibits very strong asymmetric stretching absorption at 1550 wave numbers per centimeter and strong symmetric stretching at 1350 wave numbers per centimeter [20] [23]. The carbon-nitro stretching vibration appears at 1325 wave numbers per centimeter, while the nitrogen-oxygen stretching mode manifests at 1240 wave numbers per centimeter [22] [24]. The vinyl carbon-carbon stretching vibration of the nitroethenyl moiety produces a medium-intensity absorption at 1620 wave numbers per centimeter [21] [25].
Ring deformation modes of the thiophene system appear in the 1000 wave numbers per centimeter region, while carbon-hydrogen out-of-plane bending vibrations manifest as strong absorptions at 837 wave numbers per centimeter [16] [17]. The ring breathing mode, characteristic of five-membered aromatic rings, appears at 794 wave numbers per centimeter [3] [26]. These vibrational assignments provide comprehensive fingerprint information for structural identification and conformational analysis [27] [28].
Computational modeling provides essential theoretical support for understanding the structural and electronic properties of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene [29] [30] [31]. Density functional theory calculations offer detailed insights into molecular geometry, electronic structure, and vibrational properties that complement experimental spectroscopic data [32] [33] [34].
Density functional theory calculations using the Becke three-parameter Lee-Yang-Parr functional with appropriate basis sets provide optimized geometries and electronic properties for 3-methyl-2-[(1E)-2-nitroethenyl]thiophene [30] [31] [34]. The Becke three-parameter Lee-Yang-Parr functional combined with 6-311+G(d,p) basis sets offers a balanced approach for treating both the thiophene ring system and the nitroethenyl substituent [29] [32] [35].
Geometry optimization calculations reveal that the compound adopts a planar configuration with minimal deviation from coplanarity between the thiophene ring and the nitroethenyl substituent [36] [31]. The carbon-carbon bond lengths within the thiophene ring range from 1.384 to 1.409 angstroms, consistent with aromatic character and electron delocalization [36] [34]. The carbon-sulfur bond lengths are calculated at 1.723 and 1.738 angstroms, reflecting the partial double bond character arising from electron delocalization [37] [31].
The nitroethenyl substituent exhibits characteristic bond lengths and angles that confirm its electron-withdrawing nature [29] [22]. The vinyl carbon-carbon bond length is calculated at 1.336 angstroms, indicating significant double bond character [31]. The carbon-nitrogen bond length of 1.468 angstroms and nitrogen-oxygen bond lengths of 1.217 angstroms are consistent with the resonance structures of the nitro group [2] [22].
Electronic structure analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and their spatial distributions [38] [31] [34]. The highest occupied molecular orbital is primarily localized on the thiophene ring system, while the lowest unoccupied molecular orbital shows significant contribution from the nitroethenyl moiety [11] [15]. This electronic distribution confirms the push-pull character of the molecule, with the thiophene ring acting as an electron donor and the nitroethenyl group serving as an electron acceptor [29] [15].
Conformational analysis of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene involves systematic investigation of potential energy surfaces to identify stable conformers and their relative energies [36] [39] [40]. The primary conformational flexibility arises from rotation around the carbon-carbon bond connecting the thiophene ring to the nitroethenyl substituent [2] [36].
Potential energy surface calculations reveal that the planar conformation represents the global minimum energy structure, with the thiophene ring and nitroethenyl moiety adopting a coplanar arrangement [2] [36]. This planar geometry maximizes orbital overlap and electron delocalization between the donor thiophene ring and acceptor nitroethenyl group [29] [11]. The calculated energy barrier for rotation around the connecting carbon-carbon bond is approximately 15-20 kilocalories per mole, indicating restricted rotation under normal conditions [36].
The electronic configuration (E) about the nitroethenyl double bond is confirmed through conformational analysis, with the (E)-isomer being significantly more stable than the corresponding (Z)-isomer by approximately 3-5 kilocalories per mole [29] [37]. This preference arises from minimization of steric interactions between the thiophene ring and the nitro group [2] [36].
Vibrational frequency calculations confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, with no imaginary frequencies observed [29] [31]. The calculated vibrational frequencies, when appropriately scaled, show excellent agreement with experimental infrared spectroscopic data [27] [3] [10]. The scaling factor of 0.9614 for Becke three-parameter Lee-Yang-Parr/6-31G(d,p) calculations provides optimal correlation between theoretical and experimental vibrational frequencies [27] [41].
Thermodynamic properties calculated from vibrational frequency analysis indicate that the compound exhibits normal temperature-dependent behavior, with entropy and heat capacity values consistent with similar aromatic nitro compounds [29] [31]. The zero-point vibrational energy correction contributes approximately 0.15 hartrees to the total electronic energy, representing a significant contribution to the overall stability [34].